REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([CH3:20])=[CH:13][N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:20])[CH2:13][N:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CC(=CN1CCCCC1)C
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated under an atmosphere of nitrogen with 144.8 g
|
Type
|
CUSTOM
|
Details
|
hydrogenated at 35° C.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the toluene is evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CCCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([CH3:20])=[CH:13][N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:20])[CH2:13][N:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CC(=CN1CCCCC1)C
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated under an atmosphere of nitrogen with 144.8 g
|
Type
|
CUSTOM
|
Details
|
hydrogenated at 35° C.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the toluene is evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CCCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |